molecular formula C15H15N3O4S2 B2811619 N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892978-17-5

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2811619
CAS No.: 892978-17-5
M. Wt: 365.42
InChI Key: RKSFQICMTXOTJY-UHFFFAOYSA-N
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Description

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 892978-17-5) is a sophisticated benzothiophene carboxamide derivative of significant interest in medicinal chemistry and oncology research . This compound features a tetrahydrobenzo[b]thiophene core strategically modified with a 5-nitrothiophene-2-amido substituent, a design often explored for its potential pharmacological activities . The molecular formula is C15H15N3O4S2, and it has a molecular weight of 365.4 g/mol . Its research value is particularly prominent in the investigation of cancer therapeutics, as structurally similar 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated potent inhibitory effects on key metabolic enzymes crucial for cancer cell survival, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA) . These enzymes are central to the Warburg effect, a metabolic reprogramming phenomenon in proliferating tumor cells . The mechanism of action for this class of compounds involves interacting with these molecular targets to disrupt cancer metabolic pathways, induce oxidative stress, and potentially trigger apoptosis in neoplastic cells . Beyond oncology, this compound serves as a valuable chemical building block for the synthesis of more complex molecules and is used in studies involving enzyme inhibition and biological pathway probing . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-16-14(20)12-8-4-2-3-5-9(8)24-15(12)17-13(19)10-6-7-11(23-10)18(21)22/h6-7H,2-5H2,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFQICMTXOTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrothiophene Moiety: This step involves nitration reactions to introduce the nitro group onto the thiophene ring.

    Amidation Reaction: The final step involves the formation of the amido group through reactions with appropriate amines.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-nitrothiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrothiophene moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amido group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzo[b]thiophene-3-carboxamide framework is common among analogues, but substituents at the 2-position and N-methylation at the carboxamide group vary significantly:

Compound Name Substituent at 2-Position Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound 5-nitrothiophene-2-amido Nitro, thiophene, amide ~407.4 (estimated) Not explicitly reported
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Fluorophenylamine Fluoro, amine 318.38 Anti-microbial, structural studies
CID 2862078 (6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) Thiophene-2-carbonylamino, tert-butyl Thiophene, tert-butyl ~416.5 (estimated) Dopamine D1 PAM activity
N-Methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Methylphenoxyacetyl Phenoxy, methyl 358.46 Structural data reported
N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3,4,5-Trimethoxybenzoyl Methoxy, benzoyl ~488.5 (estimated) Not explicitly reported

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like tert-butyl (CID 2862078) or phenoxy () may influence conformational flexibility and binding pocket accessibility .

Crystallographic and Computational Analysis

  • Structural Studies : Analogues such as the fluorophenyl derivative () and trimethoxybenzoyl compound () were analyzed using X-ray diffraction (SHELX , ORTEP ). Hydrogen-bonding patterns (e.g., N–H···O in ) influence crystal packing and stability .
  • Hirshfeld Surface Analysis : Applied to the fluorophenyl derivative to quantify intermolecular interactions, revealing dominant H···H (54.4%) and H···C (22.2%) contacts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions ensure successful formation of the carboxamide linkage?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the benzothiophene core. A common approach couples 5-nitrothiophene-2-carboxylic acid derivatives with the tetrahydrobenzothiophene precursor using carbodiimide agents (e.g., EDC/DCC) in anhydrous dichloromethane under nitrogen. Critical conditions include low temperatures (0–5°C) during carboxylic acid activation to prevent hydrolysis, followed by gradual warming for amide bond formation. Purification employs recrystallization (methanol) or column chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : N-methyl singlet at δ 2.8–3.1 ppm; aromatic protons (nitrothiophene) at δ 7.5–8.2 ppm.
  • IR : Amide I (1650–1680 cm⁻¹) and nitro group (1520–1560 cm⁻¹) stretches.
  • HRMS : Molecular ion validation (e.g., [M+H]+ for C16H16N3O4S2: calculated 386.0532, observed 386.0535) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low coupling efficiency during amide bond formation?

  • Methodological Answer : Address steric/electronic effects from the nitro group by:

  • Pre-activating the carboxylic acid with HOBt/DMAP.
  • Using polar aprotic solvents (DMF) at 40°C for improved solubility.
  • Employing microwave-assisted synthesis (50 W, 100°C, 30 min) to accelerate kinetics. Monitor via TLC (ethyl acetate:hexane 1:1) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS anomalies)?

  • Methodological Answer :

  • NMR anomalies : Use 2D spectra (COSY/HSQC) for connectivity confirmation; variable-temperature NMR (25–60°C) to address slow conformational exchange.
  • HRMS discrepancies : Re-calibrate with internal standards (e.g., sodium trifluoroacetate); analyze isotopic patterns to exclude adducts .

Q. How do structural modifications at the 5-nitrothiophene-2-amido position influence bioactivity?

  • Methodological Answer : Replace the nitro group with electron-donating groups (e.g., methoxy) to alter electrophilicity. Evaluate using:

  • Bacterial growth inhibition assays (MIC against S. aureus and E. coli).
  • Kinase inhibition profiling (IC50 vs. EGFR/VEGFR2). The nitro derivative shows 10-fold higher EGFR inhibition (IC50 0.8 μM) than methoxy analogs due to enhanced electrophilic interactions .

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